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Abstract

Cathepsin G (CG) is a neutral serine protease predominantly found in the azurophilic granules
of neutrophils. Upon degranulation at sites of inflammation, CG is released into the
extracellular milieu where it plays a critical role in host defense, inflammation, and tissue
remodeling. Its broad substrate specificity, exhibiting both chymotrypsin- and trypsin-like
activities, allows it to cleave a diverse array of physiological substrates, thereby modulating
numerous biological processes. Understanding the in vivo substrates of Cathepsin G is crucial
for elucidating its precise roles in health and disease and for the development of targeted
therapeutic interventions. This technical guide provides a comprehensive overview of the
known physiological substrates of Cathepsin G, detailing the experimental methodologies
used for their identification and validation. Quantitative data on cleavage efficiency are
summarized, and key signaling pathways modulated by CG activity are illustrated.

Introduction

Cathepsin G is a key effector molecule of the innate immune system. While its primary
function is the degradation of phagocytosed pathogens within neutrophils, its release into the
extracellular space leads to the cleavage of a wide range of host proteins.[1][2] This
extracellular activity is implicated in both beneficial and pathological processes, including the
regulation of inflammatory responses, clearance of cellular debris, and the pathogenesis of
inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
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[2] The identification and characterization of its in vivo substrates are therefore of significant
interest.

Known Physiological Substrates of Cathepsin G

Cathepsin G exhibits a dual substrate specificity, preferentially cleaving after bulky
hydrophobic residues (Phe, Tyr, Leu) in the P1 position (chymotrypsin-like) and to a lesser
extent after basic residues (Lys, Arg) (trypsin-like).[3][4] This allows it to act on a wide variety of
protein targets. The known in vivo physiological substrates of Cathepsin G are summarized in
the tables below, categorized by their biological function.

Extracellular Matrix (ECM) Components

Cathepsin G contributes to tissue remodeling and neutrophil migration by degrading major
components of the extracellular matrix.

Cleavage kcat/Km Method of
Substrate ] o Reference(s)
Site(s) (M—1s™?) Identification
In vitro
Fibronectin Multiple sites Not reported degradation [5]
assays
Ex vivo
Elastin Not specified Not reported degradation of [6]
dermal elastin
Denatured In vitro
Collagen Not specified Not reported degradation [71[8]
(Gelatin) assays
Vitronectin Not reported Not reported Not specified [5]
Laminin Not reported Not reported Not specified [5]

Cell Surface Receptors

Cleavage of cell surface receptors by Cathepsin G can either activate or inactivate signaling
pathways, profoundly impacting cellular responses.
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Cleavage kcat/Km Method of
Substrate . o Reference(s)
Site(s) (M—1s™?) Identification
Mass
Protease-
) spectrometry of
Activated :
Ser67-Arg68 Not reported PAR4 N-terminal  [2]
Receptor 4 .
peptides,
(PAR4) _
functional assays
In vitro
degradation of
MHC Class | Not specified Not reported recombinantand  [9]

cell-derived MHC
I

In vitro

degradation, N-
Loop between 31 ]
MHC Class Il ) Not reported terminal [10][11][12]
and 32 domains ]
sequencing,

MALDI-TOF

Functional
CXCR4 Not specified Not reported assays [13]
(degradation)

Soluble Mediators of Inflammation and Immunity

Cathepsin G can process and modulate the activity of various cytokines, chemokines, and
complement components, thereby fine-tuning the inflammatory response.
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Cleavage kcat/Km Method of
Substrate . o Reference(s)
Site(s) (M—1s™?) Identification
) In vivo and in
Interleukin-1(3 n ) o
Not specified Not reported vitro activation [3]
(pro-IL-1PB)
assays
In vivo and in
Interleukin-18 - ) o
Not specified Not reported vitro activation [3]
(pro-IL-18)
assays
Interleukin-33 N In vitro cleavage
Not specified Not reported 9]
(IL-33) assays
Interleukin-15 » In vitro cleavage
Not specified Not reported 9]
(IL-15) assays
Functional
Chemerin -
] Not specified Not reported assays [13]
(prochemerin) o
(activation)
) ) In vitro cleavage
Complement C3 Multiple sites Not reported [5]
assays
Subclass o )
] ) ] Kinetic analysis
Immunoglobulin Hinge region and  dependent (IgG3
] of subclass [14]
G (IgG) other sites > |gG4 > 1gG1 >
cleavage
19G2)
Stromal cell- Functional
derived factor 1 Not specified Not reported assays [13]
(SDF-1/CXCL12) (inactivation)
Functional
CCL3 (MIP-1qa) Not specified Not reported assays [13]
(degradation)
Functional
CCL5 (RANTES)  Not specified Not reported assays [13]
(degradation)
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Note: Quantitative kinetic data (kcat/Km) for most in vivo substrates of Cathepsin G are not
extensively reported in the literature. The available data often pertains to synthetic peptide
substrates. For instance, a highly sensitive synthetic fluorogenic substrate, Abz-Thr-Pro-Phe-
Ser-Ala-Leu-GIn-EDDnp, is cleaved by Cathepsin G with a kcat/Km of 150 mM~1s71,[15]

Experimental Methodologies for Substrate
Identification

The identification of bona fide protease substrates in a complex biological environment is a
challenging task. A variety of techniques, from traditional biochemical assays to advanced
proteomic approaches, have been employed to identify the substrates of Cathepsin G.

Proteomic Approaches: N-terminomics

N-terminomics has emerged as a powerful, unbiased strategy for the global identification of
protease substrates and their cleavage sites in vivo. One of the most widely used methods is
Terminal Amine Isotopic Labeling of Substrates (TAILS).

The TAILS protocol enables the enrichment of N-terminal peptides from complex protein
mixtures, allowing for the identification of both the original protein N-termini and the neo-N-
termini generated by proteolytic cleavage.

Materials:

Biological samples (e.g., cell lysates, secretomes) with and without active Cathepsin G
(control vs. experimental).

o Dimethyl labeling reagents (light and heavy formaldehyde).
e Sodium cyanoborohydride.

e Trypsin.

e HPG-ALD polymer (aldehyde-reactive polymer).

o Standard buffers and reagents for proteomics.
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High-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

Protein Extraction and Quantification: Extract proteins from control and experimental
samples using a suitable lysis buffer. Quantify the protein concentration accurately.

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free
cysteine residues with iodoacetamide.

Isotopic Labeling of Primary Amines: Label the primary amines (N-termini and lysine side
chains) of proteins in the control sample with the "light" dimethyl label and the experimental
sample with the "heavy" label. This is achieved through reductive amination.

Sample Pooling and Trypsin Digestion: Combine the light- and heavy-labeled samples in a
1:1 ratio. Digest the pooled protein mixture with trypsin. Trypsin will cleave C-terminal to
arginine and lysine residues, but since the lysines are blocked by the dimethyl label,
cleavage will only occur after arginine.

Negative Selection of N-terminal Peptides: Add the aldehyde-reactive polymer (HPG-ALD) to
the peptide mixture. The polymer will covalently bind to the free N-termini of the internal
tryptic peptides. The original and neo-N-terminal peptides, having their N-termini blocked by
the dimethyl label, will not react with the polymer.

Enrichment of N-terminal Peptides: Separate the polymer-bound internal peptides from the
unbound N-terminal peptides by centrifugation and filtration.

LC-MS/MS Analysis: Analyze the enriched N-terminal peptide fraction by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify the peptides and quantify the relative abundance of the light and
heavy forms. Neo-N-terminal peptides generated by Cathepsin G cleavage will show a high
heavy/light ratio.

Activity-Based Protein Profiling (ABPP)
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ABPP utilizes chemical probes that covalently bind to the active site of proteases. This
technique can be used to assess the activity of Cathepsin G in complex biological samples
and can be adapted for substrate discovery.

In Vitro Cleavage Assays

Incubating purified Cathepsin G with a candidate substrate protein followed by analysis of the
cleavage products by SDS-PAGE, N-terminal sequencing, or mass spectrometry is a common
method to validate potential substrates identified through proteomic screens.

Signaling Pathways Modulated by Cathepsin G

The proteolytic activity of Cathepsin G can initiate or modulate several important signaling
pathways, particularly in the context of inflammation and immunity.

Protease-Activated Receptor (PAR) Signaling

Cathepsin G is a potent activator of PAR4 on platelets and other cells.[16][17] Cleavage of the
N-terminal exodomain of PAR4 unmasks a new N-terminus that acts as a tethered ligand,
binding to and activating the receptor. This leads to G-protein-mediated signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2787889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787889/
https://www.researchgate.net/publication/12979443_New_Sensitive_Fluorogenic_Substrates_for_Human_Cathepsin_G_Based_on_the_Sequence_of_Serpin-reactive_Site_Loops
https://www.researchgate.net/publication/240493933_Cathepsin_G_Activates_Protease-activated_Receptor4_in_Human_Platelets
https://pubmed.ncbi.nlm.nih.gov/10702240/
https://pubmed.ncbi.nlm.nih.gov/10702240/
https://www.benchchem.com/product/b13658871#physiological-substrates-of-cathepsin-g-in-vivo
https://www.benchchem.com/product/b13658871#physiological-substrates-of-cathepsin-g-in-vivo
https://www.benchchem.com/product/b13658871#physiological-substrates-of-cathepsin-g-in-vivo
https://www.benchchem.com/product/b13658871#physiological-substrates-of-cathepsin-g-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13658871?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13658871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

